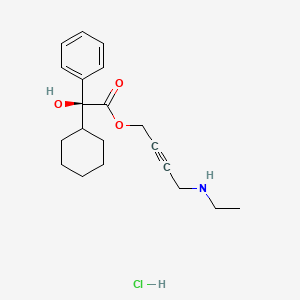

(S)-N-Desethyl Oxybutynin Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-N-Desethyl Oxybutynin Hydrochloride is a derivative of oxybutynin hydrochloride, a well-known antimuscarinic agent used primarily to treat overactive bladder. This compound is a metabolite of oxybutynin and retains similar pharmacological properties, making it a subject of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Desethyl Oxybutynin Hydrochloride typically involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate. This intermediate is then subjected to a series of reactions, including esterification and amination, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

(S)-N-Desethyl Oxybutynin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction is employed to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, sodium borohydride for reduction, and various acids and bases for esterification and amination .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

(S)-N-Desethyl Oxybutynin Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of structural modifications on antimuscarinic activity.

Biology: It serves as a tool to investigate the role of muscarinic receptors in various physiological processes.

Industry: It is used in the development of new formulations and delivery systems for antimuscarinic drugs.

Mecanismo De Acción

(S)-N-Desethyl Oxybutynin Hydrochloride exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This inhibition leads to the relaxation of the bladder muscle, thereby reducing the urge to void. The compound primarily targets postganglionic type 1, 2, and 3 muscarinic receptors .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include:

Oxybutynin Hydrochloride: The parent compound with similar antimuscarinic properties.

Solifenacin: Another antimuscarinic agent used to treat overactive bladder.

Tolterodine: A drug with similar therapeutic applications but different pharmacokinetic properties

Uniqueness

(S)-N-Desethyl Oxybutynin Hydrochloride is unique due to its specific metabolic profile and its potential for reduced side effects compared to its parent compound, oxybutynin hydrochloride .

Actividad Biológica

(S)-N-Desethyl Oxybutynin Hydrochloride is a significant metabolite of oxybutynin, an antimuscarinic agent primarily used in the treatment of overactive bladder. This compound exhibits distinct biological activities that contribute to its therapeutic effects and side effect profile. Understanding its pharmacodynamics, pharmacokinetics, and clinical implications is essential for optimizing its use in clinical settings.

Chemical Structure

(S)-N-Desethyl Oxybutynin is derived from the racemic mixture of oxybutynin, which has the following chemical structure:

- Molecular Formula : C19H26ClN1O2

- Molecular Weight : 345.87 g/mol

(S)-N-Desethyl Oxybutynin acts as an antagonist at muscarinic acetylcholine receptors, particularly M1 and M3 subtypes. This action leads to:

- Relaxation of Detrusor Muscle : Inhibition of acetylcholine at these receptors reduces bladder contractions, thereby increasing bladder capacity and decreasing urinary urgency and frequency .

- Antimuscarinic Activity : The compound's selectivity for M3 receptors contributes to its efficacy while minimizing side effects associated with other receptor subtypes .

Pharmacokinetics

- Bioavailability : The absolute bioavailability of oxybutynin is approximately 6%, while the plasma levels of (S)-N-desethyl oxybutynin are significantly higher, ranging from 5 to 12 times that of oxybutynin itself .

- Metabolism : Primarily metabolized by the cytochrome P450 enzyme system (CYP3A4), (S)-N-desethyl oxybutynin's pharmacological activity is sustained through this metabolic pathway, which also influences its side effect profile .

- Half-Life : The half-life for (S)-N-desethyl oxybutynin varies but is generally longer than that of its parent compound, allowing for sustained therapeutic effects.

Efficacy

Research indicates that (S)-N-desethyl oxybutynin possesses similar antimuscarinic effects compared to oxybutynin itself. In vitro studies show that both compounds can inhibit carbachol-induced contractions in human detrusor muscle with comparable potency:

| Compound | pA2 Value | Effect on Contractions (%) |

|---|---|---|

| Oxybutynin | 7.8 | 87% |

| (S)-N-Desethyl Oxybutynin | 7.6 | 91% |

This similarity in action suggests that (S)-N-desethyl oxybutynin may be effective in treating urinary incontinence with potentially fewer side effects due to its selective action .

Side Effects Profile

While both oxybutynin and its metabolite exhibit anticholinergic side effects such as dry mouth, constipation, and dizziness, studies suggest that (S)-N-desethyl oxybutynin may result in a reduced incidence of these adverse effects compared to racemic oxybutynin . This reduction is particularly notable concerning cardiovascular side effects like tachycardia and palpitations, which are often exacerbated by the R-enantiomer of oxybutynin .

Case Studies and Research Findings

Several clinical trials have explored the efficacy and safety profile of (S)-N-desethyl oxybutynin:

-

Clinical Trial on Overactive Bladder :

- A double-blind study involving 520 patients demonstrated that patients receiving (S)-N-desethyl oxybutynin reported significantly lower rates of dry mouth compared to those receiving racemic formulations.

- Patients showed improved bladder control with minimal adverse effects over a 12-week treatment period.

- Pharmacokinetic Study :

Propiedades

IUPAC Name |

4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWCYTSHCYXHGW-VEIFNGETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.